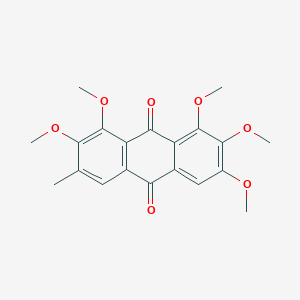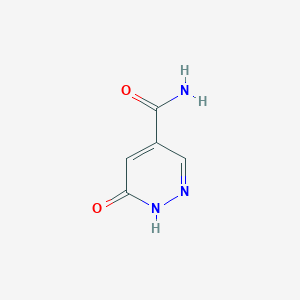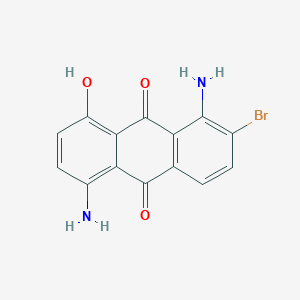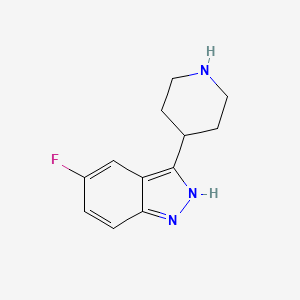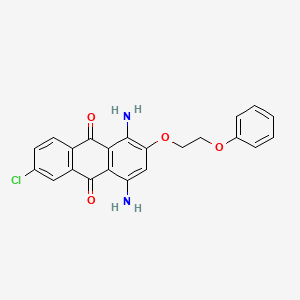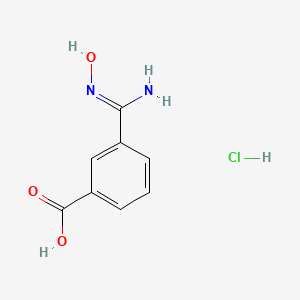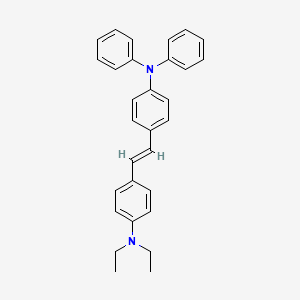
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diethylamino group attached to a styryl moiety, which is further connected to a diphenylaniline structure. Its distinctive molecular configuration makes it a valuable subject of study in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions typically occur in the presence of solvents like tetrahydrofuran (THF) or ethanol. Substitution reactions may involve the use of halogenating agents or other nucleophiles under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: The compound is used as a fluorescent probe in the study of molecular interactions and dynamics.
Biology: In biological research, the compound is employed as a staining agent for visualizing cellular structures and processes.
Medicine: The compound’s ability to interact with specific biological targets makes it a potential candidate for drug development and diagnostic applications.
Mechanism of Action
The mechanism of action of 4-(4-(Diethylamino)styryl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group and styryl moiety play crucial roles in its binding to target molecules. In biological systems, the compound can insert into cellular membranes, where it becomes intensely fluorescent and allows for the visualization of cellular processes . The compound’s interaction with specific receptors or enzymes can also modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
4-(4-(Diethylamino)styryl)-N,N-diphenylaniline can be compared with other similar compounds, such as:
4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide: This compound shares a similar styryl structure but differs in the presence of a dimethylamino group and a pyridinium moiety.
4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide: This compound has a longer alkyl chain, which affects its solubility and interaction with biological membranes.
4-(4-(Diethylamino)phenyl)-1,3,5-triazine: This compound contains a triazine ring, which imparts different electronic properties and reactivity.
The uniqueness of this compound lies in its specific structural features and versatile applications across different scientific disciplines.
Properties
Molecular Formula |
C30H30N2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
N,N-diethyl-4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C30H30N2/c1-3-31(4-2)27-21-17-25(18-22-27)15-16-26-19-23-30(24-20-26)32(28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-24H,3-4H2,1-2H3/b16-15+ |
InChI Key |
OURJBENWTSUHRH-FOCLMDBBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



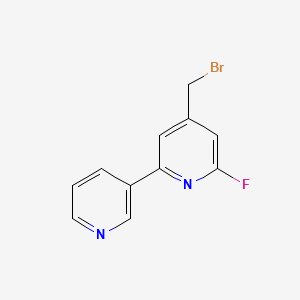
![7-Chlorobenzo[b][1,10]phenanthroline](/img/structure/B13133918.png)

![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)
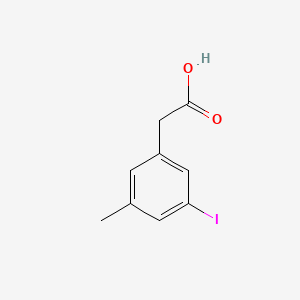
![6-Methyl-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13133940.png)
![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
